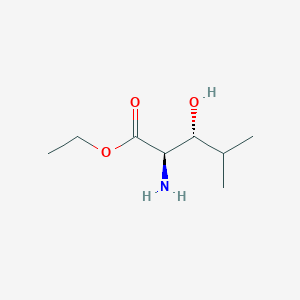
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with nitrating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as 1,2,4-triazole and its various substituted forms. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its nitrate group, in particular, may contribute to its unique properties compared to other triazole derivatives .
Properties
Molecular Formula |
C5H10N5O3- |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
5-propan-2-yl-1H-1,2,4-triazol-3-amine;nitrate |
InChI |
InChI=1S/C5H10N4.NO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h3H,1-2H3,(H3,6,7,8,9);/q;-1 |
InChI Key |
AQXMIWWHGWHFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
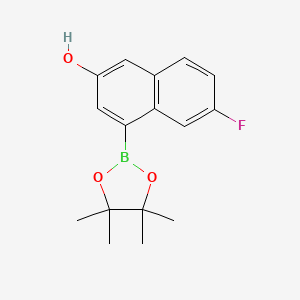
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
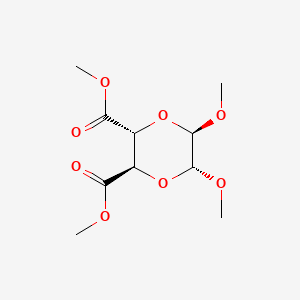
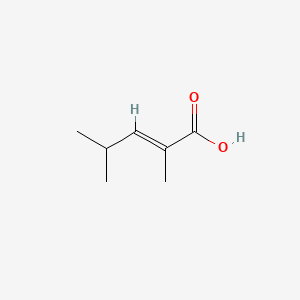
![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
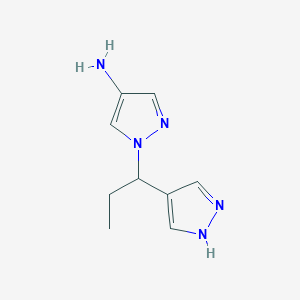
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)
![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
